4-Chloro-1-(3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-(3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its fused pyrazolo[3,4-d]pyrimidine ring system, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of 4-chloro-3-nitroaniline with appropriate pyrazole derivatives under specific conditions. One common method includes the use of formamidine acetate and alkali in ethanol, followed by heating to reflux and subsequent acidification to obtain the desired product . Another approach involves the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reactions, which have been shown to yield good results .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of catalysts such as copper (II) chloride and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and nucleophiles such as amines for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted pyrazolo[3,4-d]pyrimidines, and various oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-1-(3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors involved in critical biological processes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Chloro-1-(3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
- 4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- Pyrazolo[3,4-d]pyrimidin-4-ol tethered with 1,2,3-triazoles
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a chloro and nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
65974-01-8 |
---|---|
Molecular Formula |
C11H6ClN5O2 |
Molecular Weight |
275.65 g/mol |
IUPAC Name |
4-chloro-1-(3-nitrophenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C11H6ClN5O2/c12-10-9-5-15-16(11(9)14-6-13-10)7-2-1-3-8(4-7)17(18)19/h1-6H |
InChI Key |
GYZOXWXTXIIXKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C3=C(C=N2)C(=NC=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.